molecular formula C15H13Cl2NO B5060188 N-benzyl-2-(3,4-dichlorophenyl)acetamide

N-benzyl-2-(3,4-dichlorophenyl)acetamide

Cat. No.: B5060188
M. Wt: 294.2 g/mol
InChI Key: OMGWJHKVUKVVFG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a benzyl group attached to the acetamide nitrogen and a 3,4-dichlorophenyl moiety at the α-carbon. This compound has been investigated in pharmacological studies, particularly in anti-inflammatory research. In vitro assays demonstrate moderate activity, with reported values of 4.73 ± 0.15 and 4.99 ± 0.11 (likely IC₅₀ or inhibition percentages in inflammation models) . Its structure combines lipophilic aromatic groups (benzyl and dichlorophenyl) with a polar acetamide backbone, influencing its pharmacokinetic and receptor-binding properties.

Properties

IUPAC Name

N-benzyl-2-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(8-14(13)17)9-15(19)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGWJHKVUKVVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dichlorophenyl)acetamide typically involves the reaction of benzylamine with 3,4-dichlorophenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to efficient and consistent production of the compound. The use of automated systems also minimizes human error and enhances safety during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues in Opioid Research

Several compounds with the 3,4-dichlorophenyl-acetamide core have been developed as opioid receptor modulators. Key examples include:

Compound Structure Pharmacological Profile (Ki, nM) Selectivity Reference
U-47700 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide MOR: 7.5 (Ki) MOR agonist
U-50488H 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide MOR: 2.2; KOR: 195 (Ki) KOR agonist
Target Compound N-Benzyl-2-(3,4-dichlorophenyl)acetamide Anti-inflammatory activity Non-opioid target

Key Observations :

  • Substituent Effects: The benzyl group in the target compound contrasts with the cyclohexyl-pyrrolidine/amine moieties in U-drugs. This difference reduces opioid receptor affinity, shifting the pharmacological focus to non-opioid targets (e.g., anti-inflammatory pathways) .
  • Receptor Selectivity : U-50488H exhibits κ-opioid receptor (KOR) selectivity (MOR/KOR ratio: 430), linked to dysphoric and diuretic side effects, limiting clinical utility . In contrast, the target compound’s benzyl group likely disrupts opioid receptor binding, redirecting its mechanism of action.

Chlorophenyl-Substituted Acetamides

Variations in the chlorophenyl substitution pattern significantly alter bioactivity:

Compound Substitution Pattern Activity Notes Reference
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-Dichloro + 4-chloro Diclofenac impurity; structural analog
N-(3,4-Dichlorophenyl)acetamide Simple 3,4-dichloroacetamide Intermediate; lacks benzyl group
Target Compound 3,4-Dichloro + benzyl Anti-inflammatory; moderate potency

Key Observations :

  • Chlorine Positioning : 3,4-Dichloro substitution (target compound) vs. 2,6-dichloro () alters electronic and steric profiles, affecting binding to enzymes or receptors.

Heterocyclic and Sulfur-Containing Derivatives

Sulfur-based modifications introduce distinct physicochemical properties:

Compound Structural Feature Activity Context Reference
N-Benzyl-2-[(2,3-dichlorophenyl)sulfanyl]acetamide Sulfanyl linker Undisclosed; likely metabolic stability focus
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Benzimidazole-sulfanyl hybrid Probable kinase or protease inhibition

Key Observations :

Therapeutic Implications

  • Anti-Inflammatory Potential: The target compound’s moderate activity () suggests utility in inflammation models, meriting further optimization of the benzyl and dichlorophenyl groups for enhanced potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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